Silane, 1,4-phenylenebis[ethynyldimethyl-
CAS No.: 1871-88-1
Cat. No.: VC7954676
Molecular Formula: C14H18Si2
Molecular Weight: 242.46 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1871-88-1 |
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Molecular Formula | C14H18Si2 |
Molecular Weight | 242.46 g/mol |
IUPAC Name | ethynyl-[4-[ethynyl(dimethyl)silyl]phenyl]-dimethylsilane |
Standard InChI | InChI=1S/C14H18Si2/c1-7-15(3,4)13-9-11-14(12-10-13)16(5,6)8-2/h1-2,9-12H,3-6H3 |
Standard InChI Key | QEBBZORCIZDBAX-UHFFFAOYSA-N |
SMILES | C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C |
Canonical SMILES | C[Si](C)(C#C)C1=CC=C(C=C1)[Si](C)(C)C#C |
Silane, 1,4-phenylenebis[ethynyldimethyl- is an organosilicon compound with the molecular formula C14H18Si2. It is also known as benzene, 1,4-bis(ethynyldimethylsilyl)-. The compound features a benzene ring substituted at the 1 and 4 positions with ethynyldimethylsilyl groups. Its unique chemical structure provides a combination of reactivity and stability, making it valuable in scientific and industrial applications.
Synthesis Methods
The synthesis of Silane, 1,4-phenylenebis[ethynyldimethyl- involves palladium-catalyzed cross-coupling reactions. A typical synthetic route is as follows:
Reaction Scheme:
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Reactants: 1,4-dibromobenzene and ethynyldimethylsilane.
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Catalyst: Palladium (Pd) complex.
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Base: Potassium carbonate (K2CO3).
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Solvent: Tetrahydrofuran (THF).
The reaction proceeds through a coupling mechanism where the bromine atoms on the benzene ring are replaced by ethynyldimethylsilyl groups.
Industrial Optimization:
For large-scale production:
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Continuous flow reactors are used to improve yield.
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Advanced purification methods ensure high product purity.
Chemical Reactions
Silane, 1,4-phenylenebis[ethynyldimethyl- undergoes several notable chemical reactions:
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Oxidation:
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Reagents: Hydrogen peroxide or potassium permanganate.
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Products: Silanol or siloxane derivatives.
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Reduction:
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Reagents: Lithium aluminum hydride.
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Products: Reduced silane derivatives.
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Substitution:
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Reactants: Nucleophiles like halides or amines.
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Products: Functionalized derivatives with new chemical groups.
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These reactions expand the compound's utility in creating tailored materials and intermediates.
Applications
5.1 Scientific Research
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Used as a precursor in synthesizing advanced organic molecules and polymers.
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Enhances material properties such as thermal stability and mechanical strength.
5.2 Biomedical Applications
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Investigated for biocompatible materials in drug delivery systems and tissue engineering scaffolds.
5.3 Industrial Uses
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Key component in advanced coatings, adhesives, and electronic materials due to its stability and reactivity.
Comparison with Similar Compounds
Compound Name | Key Difference | Applications |
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Silane, 1,4-phenylenebis[dimethyl-] | Lacks ethynyl groups | Limited reactivity |
Silane, 1,4-phenylenebis[ethynyl-] | Lacks dimethyl groups | Different steric properties |
Silane, 1,4-phenylenebis[trimethyl-] | Trimethyl groups instead of dimethyl | Altered electronic properties |
The combination of ethynyl and dimethyl groups in Silane, 1,4-phenylenebis[ethynyldimethyl- provides a balance of reactivity and stability unmatched by its analogs.
Mechanism of Action
The compound's functional groups interact with molecular targets through:
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Formation of stable bonds with other molecules.
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Enhancement of desired physical or chemical properties depending on the application.
These interactions are critical for its role in creating specialized materials.
Research Insights
Recent studies have explored its potential in:
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Antioxidant Activity: Mitigating oxidative stress in biological systems.
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Drug Development: As a scaffold for creating pharmaceuticals due to its biocompatibility.
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Material Science: Improving the performance of polymers and composites.
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